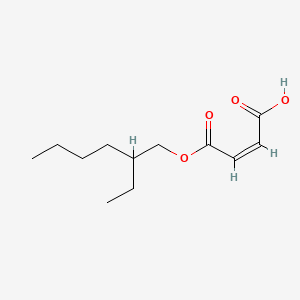2-Ethylhexyl hydrogen maleate
CAS No.: 2370-71-0
Cat. No.: VC7812243
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2370-71-0 |
|---|---|
| Molecular Formula | C12H20O4 |
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | (Z)-4-octoxy-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |
| Standard InChI Key | VTWGIDKXXZRLGH-HJWRWDBZSA-N |
| Isomeric SMILES | CCCCCCCCOC(=O)/C=C\C(=O)O |
| SMILES | CCCCC(CC)COC(=O)C=CC(=O)O |
| Canonical SMILES | CCCCCCCCOC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Ethylhexyl hydrogen maleate is systematically named as (2-ethylhexyl) hydrogen (2Z)-but-2-enedioate, reflecting its cis-configuration at the double bond (Figure 1) . The molecule consists of a maleate backbone with one carboxylic acid group () and one ester group (-ethylhexyl). This asymmetry distinguishes it from its diester counterpart, bis(2-ethylhexyl) maleate, which lacks the free acid group .
Molecular Formula:
Molecular Weight: 252.29 g/mol
IUPAC Name: (2-Ethylhexyl) hydrogen (2Z)-but-2-enedioate
InChI Key: InChI=1/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-
Spectral and Analytical Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:
-
1720 cm: Ester carbonyl ()
-
1690 cm: Carboxylic acid carbonyl ()
Nuclear magnetic resonance (NMR) data ( and ) further confirm the structure, with distinct signals for the ethylene protons () and the 2-ethylhexyl chain .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via partial esterification of maleic anhydride with 2-ethylhexanol under controlled conditions . Key steps include:
-
Reaction Setup: Maleic anhydride and 2-ethylhexanol are combined in a molar ratio of 1:1.1–1.5 to favor monoester formation.
-
Catalysis: Acid catalysts (e.g., sulfuric acid) or heterogeneous catalysts (e.g., heteropolyacids) accelerate the reaction .
-
Temperature Control: Maintained at 80–120°C to prevent side reactions like diester formation .
Representative Reaction:
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. For example, a patented method uses titanium-doped heteropolyacid catalysts () to achieve >95% conversion with minimal byproducts . Post-synthesis, toluene is distilled off, and the product is purified via vacuum distillation .
Physicochemical Properties
Physical Properties
Chemical Stability
-
Thermal Stability: Decomposes above 200°C, releasing maleic anhydride and 2-ethylhexanol .
-
Hydrolysis: Susceptible to acidic/basic hydrolysis, regenerating maleic acid.
-
Isomerization: Under heat or light, the cis-configuration may isomerize to trans (fumarate) .
Applications in Industry and Research
Polymer Science
As a reactive monomer, 2-ethylhexyl hydrogen maleate enhances the flexibility of acrylic and vinyl polymers. Copolymerizing it with styrene or methyl methacrylate improves glass transition temperatures () and adhesion properties in paints and adhesives .
Surfactant Intermediate
The compound is a precursor to dioctyl sulfosuccinate (DOSS), a surfactant used in laxatives and oil-spill dispersants. Sulfonation of the free carboxylic acid group introduces sulfonic acid functionality, critical for micelle formation .
Plasticizers and Coatings
In polyvinyl chloride (PVC) formulations, it acts as a secondary plasticizer, reducing brittleness without migrating to the surface . Its low volatility (<0.01 mmHg at 25°C) ensures long-term stability in automotive coatings .
Recent Research and Innovations
Catalytic Advancements
Recent studies highlight enzyme-catalyzed esterification using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, achieving 90% yield under mild conditions .
Biomedical Applications
Preliminary research explores its use in drug delivery systems, where its amphiphilic nature stabilizes nanoparticle formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume